
1-(トリフルオロメチル)ピペラジン塩酸塩
概要
説明
1-(Trifluoromethyl)piperazine, also known as TFMPP, is an entactogenic drug that selectively promotes the release of serotonin . It is used as an intermediate in chemical synthesis and has no known medical use in the United States .
Synthesis Analysis
The synthesis of piperazine compounds like TFMPP often involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of TFMPP can be represented as C11H13F3N2 . It is also available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
TFMPP has affinity for various serotonin receptors and functions as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the SERT and evokes the release of serotonin .Physical and Chemical Properties Analysis
TFMPP is a white solid in its hydrochloride salt form . Its melting point is between 239-241 °C .科学的研究の応用
医薬品化学: c-Met阻害
1-(トリフルオロメチル)ピペラジン塩酸塩は、様々な癌に関与するc-Metタンパク質キナーゼを阻害する化合物の合成に使用されます。c-Metの阻害は、潜在的に新しい抗癌剤の開発につながる可能性があります。 例えば、関連する構造を持つ臨床候補のSavolitinibは、この分野で有望な結果を示しています .
神経薬理学: GABA A調節
この化合物は、GABA Aの異所性調節活性を示すことがわかっています。 この活性は、不安や睡眠障害の治療のための治療選択肢を拡大し、新しい不安解消薬や鎮静剤の開発に貢献する可能性があるため、重要です .
高分子科学: 太陽電池への応用
高分子科学の分野では、1-(トリフルオロメチル)ピペラジン塩酸塩誘導体は、太陽電池に使用されるポリマーに組み込まれています。 これらのポリマーは、太陽電池の効率と耐久性を向上させるのに役立ち、再生可能エネルギー技術の進歩に不可欠です .
蛍光プローブ
研究者は、1-(トリフルオロメチル)ピペラジン塩酸塩の誘導体を蛍光プローブとして使用しています。 これらのプローブは、生体系内の特定の成分を視覚化することを可能にするため、細胞構造と機能を研究するための生化学および分子生物学における重要なツールです .
アルツハイマー病研究のためのBACE-1阻害
この化合物は、βセクレターゼ1(BACE-1)酵素の阻害剤の合成に役割を果たします。 BACE-1の阻害は、脳におけるアミロイドプラークの形成を減らすことができるため、アルツハイマー病の治療のための検討中の治療戦略です .
複素環の合成
1-(トリフルオロメチル)ピペラジン塩酸塩は、様々な複素環化合物の合成における重要な出発物質です。 これらの複素環は、多くの医薬品の基本構造であり、多様な医薬品を創出するために貴重です .
作用機序
Target of Action
1-(Trifluoromethyl)piperazine hydrochloride, also known as TFMPP, is an entactogenic drug . It selectively promotes the release of serotonin . The primary target of 1-(Trifluoromethyl)piperazine hydrochloride is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid .
Mode of Action
1-(Trifluoromethyl)piperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The biochemical pathways affected by 1-(Trifluoromethyl)piperazine hydrochloride are primarily related to the neurotransmitter gamma-aminobutyric acid (GABA). By acting as a GABA receptor agonist, 1-(Trifluoromethyl)piperazine hydrochloride enhances the effect of GABA in the nervous system . This can lead to various downstream effects, including decreased neuronal excitability and induction of a calm, relaxed state.
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of 1-(Trifluoromethyl)piperazine hydrochloride’s action primarily involve the modulation of GABA receptor activity. By acting as a GABA receptor agonist, 1-(Trifluoromethyl)piperazine hydrochloride can induce a state of relaxation and decrease neuronal excitability . This can have various effects on the body, depending on the specific context and the other substances present.
Safety and Hazards
将来の方向性
TFMPP is rarely used by itself. More commonly, it is co-administered with BZP, which acts as a norepinephrine and dopamine releasing agent . The combination of BZP and TFMPP has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches and muscle aches which may resemble migraine, seizures, impotence, and rarely psychosis .
生化学分析
Biochemical Properties
1-(Trifluoromethyl)piperazine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase and proteins like serotonin transporters. These interactions are primarily characterized by the inhibition of enzyme activity and the alteration of neurotransmitter levels, leading to significant biochemical changes .
Cellular Effects
The effects of 1-(Trifluoromethyl)piperazine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect serotonin signaling pathways, leading to changes in gene expression related to neurotransmitter synthesis and release . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-(Trifluoromethyl)piperazine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and enzyme activity . Furthermore, it can inhibit or activate enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Trifluoromethyl)piperazine hydrochloride change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to 1-(Trifluoromethyl)piperazine hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-(Trifluoromethyl)piperazine hydrochloride vary with different dosages in animal models. At low doses, it can enhance neurotransmitter release and improve cognitive function. At high doses, it may cause toxic effects, including seizures and neurotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes.
Metabolic Pathways
1-(Trifluoromethyl)piperazine hydrochloride is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and cytochrome P450, affecting the metabolic flux and levels of metabolites . These interactions can lead to changes in the synthesis and degradation of neurotransmitters, impacting overall neurotransmitter balance.
Transport and Distribution
Within cells and tissues, 1-(Trifluoromethyl)piperazine hydrochloride is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation within specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-(Trifluoromethyl)piperazine hydrochloride is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites, influencing processes such as neurotransmitter release and enzyme activity .
特性
IUPAC Name |
1-(trifluoromethyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.ClH/c6-5(7,8)10-3-1-9-2-4-10;/h9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFJKVKTCFWRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956321-71-3 | |
| Record name | 1-(trifluoromethyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)
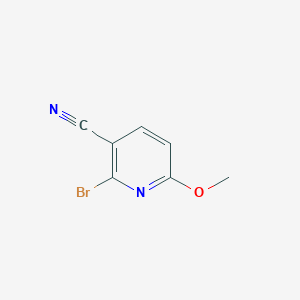

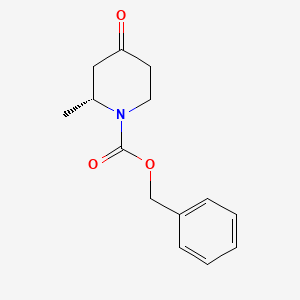
![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)

![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)
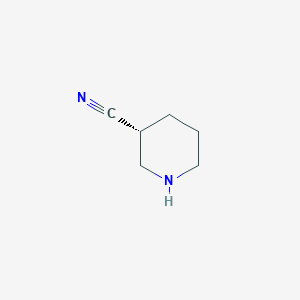
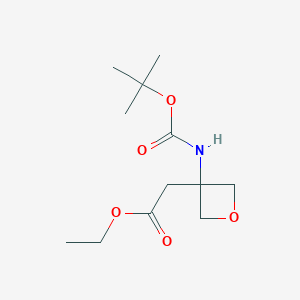
![[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride](/img/structure/B1404011.png)
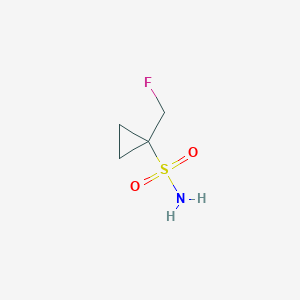
![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)

